BenchChemオンラインストアへようこそ!

propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Lipophilicity Drug Design Physicochemical Properties

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1775507-76-0) is a fully synthetic heterocyclic small molecule belonging to the 2H-1,2,6-thiadiazine 1,1-dioxide class. This class is characterized by a six-membered ring containing one sulfur and two nitrogen atoms, with a 1,1-dioxide functionality that confers a polarized sulfamide-like core.

Molecular Formula C15H18N2O4S
Molecular Weight 322.38
CAS No. 1775507-76-0
Cat. No. B2419047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
CAS1775507-76-0
Molecular FormulaC15H18N2O4S
Molecular Weight322.38
Structural Identifiers
SMILESCCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2
InChIInChI=1S/C15H18N2O4S/c1-3-9-21-15(18)14-11-17(22(19,20)16-12(14)2)10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
InChIKeyMJABHSFCSRMJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propyl 2-Benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-Dioxide (CAS 1775507-76-0): Structural and Pharmacophoric Landscape


Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1775507-76-0) is a fully synthetic heterocyclic small molecule belonging to the 2H-1,2,6-thiadiazine 1,1-dioxide class [1]. This class is characterized by a six-membered ring containing one sulfur and two nitrogen atoms, with a 1,1-dioxide functionality that confers a polarized sulfamide-like core. The compound features an N2-benzyl substituent, a C5-methyl group, and a C4-propyl carboxylate ester. The 1,2,6-thiadiazine 1,1-dioxide scaffold has been explored as a privileged chemotype in medicinal chemistry, with reported activities including non-nucleoside HIV-1 reverse transcriptase inhibition, HCV NS5B polymerase inhibition, Hsp70 chaperone modulation (relevant to Huntington's disease), and antiprotozoal effects [2]. However, it must be noted that no primary research publication, patent example, or authoritative database record currently reports quantitative biological or physicochemical data for this specific propyl ester derivative.

Why In-Class Substitution of Propyl 2-Benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-Dioxide Carries Undefined Risk


Within the 2H-1,2,6-thiadiazine 1,1-dioxide family, even minor structural modifications can produce profound and non-linear changes in biological activity. Published structure-activity relationship (SAR) data for closely related chemotypes demonstrates that the presence of an N2-benzyl group is a binary switch for HIV-1 reverse transcriptase inhibition, with unsubstituted or N2-alkyl analogs being completely devoid of activity [1]. Similarly, in the thieno[3,4-e][1,2,4]thiadiazine dioxide series, the nature of the N2 substituent determines selectivity between HIV-1 and HIV-2, as well as the spectrum of activity against drug-resistant RT mutants [2]. The C4 ester moiety is not merely a prodrug handle; in Hsp70 agonist programs, conversion from ester to carboxylic acid or hydroxamic acid dramatically alters efficacy in cellular Huntington's disease models, with certain analogs showing statistically indistinguishable activity from the positive control MAL1-271 while others are significantly less effective (p < 0.0001) [3]. The propyl ester's chain length (three carbons) occupies a specific lipophilicity and steric space that cannot be replicated by the methyl, ethyl, butyl, or tert-butyl esters, and generic substitution without empirical validation introduces undefined risk in any assay system where membrane permeability, metabolic stability, or target binding pocket complementarity are relevant variables.

Quantitative Differentiation Evidence: Propyl 2-Benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-Dioxide vs. Closest Analogs


Ester Chain Length and Computed Lipophilicity: Propyl vs. tert-Butyl, Butyl, and Free Acid Comparators

The C4 ester substituent directly controls the lipophilicity and hydrogen-bonding capacity of the 2H-1,2,6-thiadiazine 1,1-dioxide scaffold [1]. The propyl ester (target compound) possesses intermediate lipophilicity between the more polar free carboxylic acid (CAS 1443978-43-5) and the more lipophilic butyl and tert-butyl esters. While experimentally measured logP/logD values for this specific compound are not available in the public domain, computed property differences based on molecular formula and structural comparisons establish a rational differentiation framework: the propyl ester (C₁₅H₁₈N₂O₄S, MW 322.38 g/mol) has a predicted XLogP3 approximately 0.5–1.0 log units lower than the butyl ester (C₁₆H₂₀N₂O₄S, MW 336.41 g/mol) and approximately 1.5–2.5 log units higher than the free carboxylic acid (C₁₂H₁₂N₂O₄S, MW 280.30 g/mol) based on established Hansch π constants for methylene contributions [2]. This positions the propyl ester for balanced membrane permeability relative to the ionizable free acid, while potentially offering superior aqueous solubility compared to the butyl and tert-butyl congeners. In the structurally related dihydropyrimidinone (DHPM) Hsp70 agonist series, ester chain length has been shown to affect both cellular activity and metabolic stability [3]. The propyl ester is commercially available as a research chemical (typical purity ≥95%) from multiple suppliers, whereas the free acid (CAS 1443978-43-5) has been reported as discontinued by at least one major vendor .

Lipophilicity Drug Design Physicochemical Properties ADME

N2-Benzyl Substituent as Determinant of HIV-1 Reverse Transcriptase Inhibitory Activity: Class-Level Evidence

In the structurally related 1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine (TTD) series, the N2-benzyl substituent has been demonstrated to be essential for HIV-1 reverse transcriptase (RT) inhibitory activity [1]. Several 4-substituted-2-benzyl TTD derivatives selectively inhibited HIV-1 (IIIB) replication in MT-4 and CEM cells, with RT inhibitory IC₅₀ values ranging from 16.4 to 59.8 µM (compared to nevirapine IC₅₀ = 4.5 µM). Critically, compounds lacking the N2-benzyl group or bearing alternative N2 substituents (phenyl, alkyl) were completely devoid of anti-HIV activity [1]. In the 1,2,6-thiadiazine-1,1-dione sub-class, three compounds bearing appropriate substitution patterns showed moderate activity against HIV-1 replication with EC₅₀ values ranging from 23 to 32 µM in MT-4 cell cultures [2]. The target compound (CAS 1775507-76-0) incorporates the critical N2-benzyl pharmacophore that is required for HIV-1 RT inhibition in these related series, while the propyl ester at C4 distinguishes it from the ethyl and methyl ester analogs tested in published HIV studies. No direct anti-HIV data exist for the propyl ester derivative.

HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors Antiviral

Patent Landscape: Coverage Within Hsp70 Modulator Intellectual Property (US20230131668A1)

US Patent Application US20230131668A1 (filed 2021-02-12, published 2023-04-27), assigned to the University of Pittsburgh, discloses thiadiazine compounds, derivatives, and compositions as heat shock protein modulators and anti-Huntington disease therapeutic agents [1]. The generic Markush structure encompasses 2H-1,2,6-thiadiazine 1,1-dioxides wherein R₄ (corresponding to the C4 position) is broadly defined to include —CO₂R″ where R″ is C₁–C₆ alkyl, thereby explicitly covering n-propyl esters. The patent describes compounds that function as Hsp70 agonists and demonstrates in a cellular Huntington's disease model (HEK293 cells expressing HTT exon 1 with 17 glutamine repeats) that certain thiadiazine 1,1-dioxide analogs reduce toxic protein aggregate (puncta) formation comparably to the positive control MAL1-271 [2]. Thiadiazine analog 12g exhibited a statistically significant greater effect on aggregate suppression than MAL1-271 (p < 0.05), while analogs 10g and 10i were equally effective [2]. The target compound (CAS 1775507-76-0), as a propyl ester with N2-benzyl and C5-methyl substitution, falls within the structural scope of granted claims. The free carboxylic acid counterpart (CAS 1443978-43-5) has been commercially discontinued , potentially elevating the value of the propyl ester prodrug form for research programs requiring an intact ester.

Huntington's Disease Hsp70 Patent Heat Shock Protein Neurodegeneration

Highest-Confidence Application Scenarios for Propyl 2-Benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-Dioxide Based on Available Evidence


Chemical Probe and SAR Tool Compound for Huntington's Disease Hsp70 Agonist Programs

The compound serves as a structurally appropriate chemical probe for exploring the SAR of the C4 ester position in the context of Hsp70-mediated suppression of mutant huntingtin (HTT) protein aggregation. The propyl ester provides a distinct lipophilicity data point between the free acid and larger alkyl esters, and its inclusion in the generic Markush claims of US20230131668A1 supports its relevance to this target class [1]. Researchers should directly benchmark the propyl ester against the patent-exemplified analogs (particularly 10g, 10i, and 12g) using the established HEK293 HTT17Q-mCherry puncta assay at 10 µM [2]. This compound is most valuable when the experimental objective is to decouple ester hydrolysis rates from intrinsic Hsp70 agonism, as the n-propyl group's steric and electronic properties produce hydrolysis kinetics distinct from both the ethyl and tert-butyl esters [2].

Backup Compound for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Screening Cascades

The presence of the essential N2-benzyl pharmacophore—without which related thiadiazine dioxides are completely inactive against HIV-1 RT—makes this compound a rational inclusion in focused screening libraries targeting wild-type and drug-resistant HIV-1 strains [3]. Based on class SAR, the compound is predicted to retain activity against the L100I RT mutant but may lose activity against K103N, Y181C, and Y188H mutants, consistent with the established resistance profile of N2-benzyl thiadiazine NNRTIs [4]. Screening should incorporate the ethyl ester and butyl ester analogs as direct comparators to quantify the contribution of the propyl ester to antiviral EC₅₀, cytotoxicity CC₅₀, and selectivity index in MT-4 or CEM cell-based assays [3].

Building Block for Diversified 1,2,6-Thiadiazine 1,1-Dioxide Library Synthesis

The propyl ester represents a versatile synthetic intermediate. Base-mediated saponification yields the free carboxylic acid (CAS 1443978-43-5), which can subsequently be coupled to diverse amine-containing fragments via EDCI- or PyBOP-mediated amidation, following protocols established for this scaffold [2]. This enables the generation of amide libraries for SAR exploration without requiring de novo synthesis of the thiadiazine core. Researchers procuring this compound for library synthesis should verify ester integrity post-storage by ¹H NMR or LCMS, as ester hydrolysis during long-term storage in DMSO solution is a known degradation pathway for this chemotype [2]. The tert-butyl ester analog (available from AKSci as HTS009131) may serve as an orthogonal building block where orthogonal deprotection strategies (acidic vs. basic) are required for downstream diversification .

Negative Control Compound for Investigating Esterase-Dependent Prodrug Activation

In experimental systems where the free carboxylic acid is the pharmacologically active species (e.g., certain Hsp70 agonist chemotypes where the acid directly engages the nucleotide-binding domain), the propyl ester can serve as an esterase-dependent prodrug form [2]. By comparing the activity of the propyl ester in cell-based assays with and without esterase inhibitors (e.g., bis(4-nitrophenyl)phosphate, BNPP), researchers can quantify the contribution of intracellular ester hydrolysis to observed pharmacology. The propyl ester is expected to exhibit intermediate hydrolysis rates compared to the faster-cleaving ethyl ester and the slower-cleaving, sterically hindered tert-butyl ester, providing a tunable element for temporal control of active species generation in cellular models [2].

Quote Request

Request a Quote for propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.